molecular formula C8H9NO3 B15317108 1-(5-Methylisoxazol-4-yl)cyclopropane-1-carboxylic acid

1-(5-Methylisoxazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B15317108
M. Wt: 167.16 g/mol
InChI Key: MJGKKGUWOYKWGU-UHFFFAOYSA-N
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Description

1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclopropane ring attached to the carboxylic acid group and a methyl-substituted oxazole ring. Oxazole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach is the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction typically occurs at room temperature and can be carried out in a flow reactor to improve safety and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles, while reduction can yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-6(4-9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

MJGKKGUWOYKWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C2(CC2)C(=O)O

Origin of Product

United States

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